molecular formula C29H22N4O3 B2863555 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one CAS No. 1019095-03-4

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

Cat. No.: B2863555
CAS No.: 1019095-03-4
M. Wt: 474.52
InChI Key: YCWLMGXGXAUDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a potent and selective small molecule inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and this compound has emerged as a critical pharmacological tool for chronobiology research. By inhibiting CK1δ/ε, it effectively stabilizes the core clock components PERIOD and CRYPTOCHROME proteins, thereby lengthening the circadian period source . Its primary research value lies in probing the molecular mechanisms of circadian rhythms and their broad influence on physiology. Consequently, it is extensively used in studies investigating the link between circadian clock dysregulation and various disease models, including neurodegenerative disorders like Alzheimer's disease and Huntington's disease, where it has been shown to ameliorate cognitive and behavioral deficits in preclinical models source . The compound's unique bivalent structure, featuring two distinct 1-phenyl-1H-pyrazol-4-yl motifs attached to a chromen-4-one scaffold, is engineered for high-affinity binding and specificity, making it a superior probe compared to earlier, less selective CK1 inhibitors.

Properties

IUPAC Name

2-methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O3/c1-20-28(22-16-31-33(18-22)24-10-6-3-7-11-24)29(34)26-13-12-25(14-27(26)36-20)35-19-21-15-30-32(17-21)23-8-4-2-5-9-23/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLMGXGXAUDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)C5=CN(N=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Hantzsch condensation, which is a one-pot three-component reaction. This method efficiently produces chromen-4-one derivatives by condensing appropriate starting materials under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Core Modifications and Substituent Variations

Compound Name Molecular Formula Substituents (Position) Key Structural Differences Mass (g/mol) Notes
Target Compound C₂₉H₂₂N₄O₃ - 2-methyl
- 3-(1-phenylpyrazol-4-yl)
- 7-[(1-phenylpyrazol-4-yl)methoxy]
Baseline for comparison ~474.5 (calculated) Dual phenylpyrazole groups enhance steric bulk and potential binding affinity .
7-Methoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one () C₂₀H₁₃F₃N₂O₄ - 2-trifluoromethyl
- 3-(1-phenylpyrazol-4-yl)oxy
- 7-methoxy
- Trifluoromethyl at C2
- Ether linkage at C3 (vs. direct pyrazole in target)
402.33 Higher electronegativity from CF₃ may alter solubility and metabolic stability .
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one () C₂₀H₁₃F₃N₂O₃ - 2-trifluoromethyl
- 3-(1-phenylpyrazol-4-yl)
- 7-methoxy
- CF₃ at C2 instead of methyl
- Single phenylpyrazole at C3
402.08 Reduced steric bulk compared to the target compound .
7-Methoxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one () C₂₁H₁₅F₃N₂O₃ - 2-trifluoromethyl
- 8-methyl
- 3-(1-phenylpyrazol-4-yl)
- 7-methoxy
- Additional methyl at C8
- CF₃ at C2
416.35 Methyl at C8 may influence crystal packing or intermolecular interactions .
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one () C₁₈H₁₂N₂O₃ - 7-hydroxy
- 3-(1-phenylpyrazol-4-yl)
- Hydroxyl at C7 (vs. methoxy-linked pyrazole in target) 304.30 Polar hydroxyl group increases solubility but reduces metabolic stability .

Functional Group Impact Analysis

  • Methyl vs.
  • Dual Phenylpyrazole vs. Single Substituents :
    The target’s dual phenylpyrazole groups (C3 and C7) introduce significant steric bulk, which may enhance receptor-binding specificity compared to single-substituted analogs ().
  • Methoxy-Linked Pyrazole at C7 :
    The methoxy bridge in the target compound (vs. direct hydroxyl or methoxy in analogs) balances solubility and stability, avoiding the metabolic vulnerability of hydroxyl groups () .

Thermal and Spectral Data

  • While the target compound lacks explicit thermal data, analogs like 5-fluoro-2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one () exhibit melting points (MP) of 252–255°C, suggesting chromenone derivatives generally have high thermal stability .

Biological Activity

The compound 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a member of the pyrazole derivative family, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves a multicomponent reaction (MCR), which is an efficient method for generating complex structures with high atom and step economy. The specific synthesis pathway includes the reaction of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol under reflux conditions, utilizing piperidine as a catalyst. The product is purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 267–268 °C .

Biological Activities

The biological activities of this compound are primarily attributed to its pyrazole moiety, which has been linked to various therapeutic effects. Below is a summary of the key biological activities reported in the literature:

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives similar to the target compound inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics. In silico molecular docking studies have suggested that these compounds can effectively bind to bacterial enzymes, such as dihydrofolate reductase (DHFR), which is critical for bacterial growth .

Anti-inflammatory Effects

Research has revealed that certain pyrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; cell cycle arrest ,
AntimicrobialInhibition of bacterial enzymes
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals

Notable Research Findings

  • Anticancer Studies : A study reported that a related pyrazole derivative exhibited cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
  • Antimicrobial Testing : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinities for certain targets implicated in cancer progression and inflammation, further supporting the therapeutic potential of this compound .

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Condensation of intermediates : React 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid under reflux (7–8 hours) .
  • Purification : Use silica gel column chromatography followed by recrystallization (e.g., methanol) to isolate the product .
  • Oxidative steps : For pyrazole ring formation, chloranil in xylene under reflux (25–30 hours) can be employed .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles between pyrazole and aromatic rings to confirm stereochemistry (e.g., angles of 16.83°–51.68° between substituents) .
  • Spectroscopy : Use 1H^1H-NMR to verify proton environments (e.g., hydroxy, methoxy groups) and HPLC to assess purity (>95%) .
  • Elemental analysis : Validate molecular formula (e.g., C18_{18}H12_{12}N2_2O3_3) via combustion analysis .

Advanced Research Questions

Q. What strategies optimize reaction yields for pyrazole-substituted chromenones?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalytic systems : Use Na2_2SO4_4 for drying organic layers to prevent side reactions .
  • Temperature control : Maintain reflux temperatures (±2°C) to minimize decomposition of heat-sensitive intermediates .

Key Consideration:
Yield improvements (e.g., from 45% to 60%) can be achieved by scaling reactions in continuous flow reactors for better heat/mass transfer .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles to identify dynamic effects (e.g., rotational flexibility in solution) .
  • Computational modeling : Use DFT calculations to simulate NMR spectra and reconcile experimental vs. theoretical data .
  • Alternative techniques : Employ mass spectrometry to confirm molecular weight independently .

Q. What methodologies are recommended for studying environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to track degradation products via LC-MS .
  • Ecotoxicology studies : Use OECD guidelines to assess toxicity in model organisms (e.g., Daphnia magna) .
  • Soil adsorption experiments : Measure log KocK_{oc} values using batch equilibrium methods to predict environmental mobility .

Q. How can structural modifications enhance bioactivity or solubility?

Methodological Answer:

  • Functional group substitution : Replace methoxy groups with hydrophilic moieties (e.g., -COOH) to improve aqueous solubility .
  • Bioisosteric replacement : Substitute pyrazole rings with triazoles to modulate binding affinity in biological assays .
  • Prodrug design : Introduce ester linkages at the hydroxyphenyl group for controlled release in vivo .

Q. Table 2: Key Functional Groups and Modification Strategies

Functional GroupModificationImpactReference
Methoxy (-OCH3_3)Replace with -OH or -NH2_2Enhanced solubility
Pyrazole ringIntroduce electron-withdrawing substituents (e.g., -Cl)Increased stability
Chromenone coreFluorination at C-2 (e.g., -CF3_3)Improved bioactivity

Q. How to design experiments analyzing regioselectivity in pyrazole ring substitutions?

Methodological Answer:

  • Competitive reactions : Compare yields of products from parallel reactions with varying substituents (e.g., -CH3_3 vs. -Cl) .
  • Kinetic studies : Use 13C^{13}C-labeling to track reaction intermediates via NMR .
  • Crystallographic mapping : Resolve substituent orientations in single crystals to identify steric/electronic preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.